molecular formula C17H14N2O2S B2703164 Benzyl 2-(quinazolin-4-ylthio)acetate CAS No. 852367-02-3

Benzyl 2-(quinazolin-4-ylthio)acetate

Cat. No.: B2703164
CAS No.: 852367-02-3
M. Wt: 310.37
InChI Key: USACRGXUAKUKJS-UHFFFAOYSA-N
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Description

Benzyl 2-(quinazolin-4-ylthio)acetate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound features a benzyl group attached to a 2-(quinazolin-4-ylthio)acetate moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(quinazolin-4-ylthio)acetate typically involves the reaction of quinazoline derivatives with benzyl acetate under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(quinazolin-4-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(quinazolin-4-ylthio)acetate is unique due to its specific structure, which combines the benzyl group with the quinazoline moiety. This unique combination may result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

benzyl 2-quinazolin-4-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(21-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)18-12-19-17/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USACRGXUAKUKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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